Product packaging for 5-(1H-tetrazol-1-yl)isophthalic acid(Cat. No.:CAS No. 207730-78-7)

5-(1H-tetrazol-1-yl)isophthalic acid

Cat. No.: B1437403
CAS No.: 207730-78-7
M. Wt: 234.17 g/mol
InChI Key: LTXHNRONGYGYOW-UHFFFAOYSA-N
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Description

5-(1H-Tetrazol-1-yl)isophthalic acid (CAS: 207730-78-7) is a heterocyclic carboxylic acid featuring a tetrazole ring substituted at the 5-position of the isophthalic acid backbone. The tetrazole group (a five-membered ring with four nitrogen atoms) enhances its coordination capabilities, making it a valuable ligand in metal-organic frameworks (MOFs) and metallogels . Its two carboxylic acid groups and nitrogen-rich tetrazole moiety enable versatile binding modes with metal ions, facilitating applications in catalysis, sensing, and energetic materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4O4 B1437403 5-(1H-tetrazol-1-yl)isophthalic acid CAS No. 207730-78-7

Properties

IUPAC Name

5-(tetrazol-1-yl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O4/c14-8(15)5-1-6(9(16)17)3-7(2-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXHNRONGYGYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic approach for 5-(1H-tetrazol-1-yl)isophthalic acid involves the conversion of a cyano-substituted isophthalic acid derivative into the tetrazole ring via reaction with sodium azide under hydrothermal or solvothermal conditions.

Key Reaction:

  • Starting Material: 5-cyano-1,3-benzenedicarboxylic acid (5-cyanoisophthalic acid)
  • Reagent: Sodium azide (NaN₃)
  • Solvent: Water or mixed solvents like dimethylformamide (DMF) and water
  • Conditions: Hydrothermal synthesis typically at 100–200 °C under autogenous pressure for several hours

This reaction facilitates the [3+2] cycloaddition of azide to the nitrile group, forming the tetrazole ring directly on the aromatic ring of isophthalic acid. The hydrothermal environment promotes ring closure and crystallization of the product.

Detailed Reaction Parameters and Yields

Parameter Typical Conditions Notes
Temperature 100–200 °C Higher temperatures favor ring closure
Pressure Autogenous (sealed vessel) Maintains solvent in liquid state
Reaction Time 12–48 hours Longer times improve yield
Solvent Water, DMF, or water/DMF mixtures DMF enhances solubility and reaction
Molar Ratio (NaN₃:CN) Excess sodium azide (1.5–3 equivalents) Ensures complete conversion
Yield Typically 60–85% Depends on purity of starting materials

Industrial Scale Considerations

While detailed industrial protocols are scarce, the general approach mirrors laboratory hydrothermal synthesis with scale-up adaptations:

  • Use of large autoclaves or continuous flow reactors to maintain temperature and pressure
  • Optimization of reagent concentrations to maximize yield and minimize by-products
  • Purification through recrystallization or chromatography to achieve high purity

Alternative Synthetic Routes

Some studies have explored alternative methods including:

  • Solvothermal synthesis using organic solvents like DMF to improve solubility and crystallinity
  • In situ ligand transformations during MOF assembly, where the tetrazole ring forms concomitantly with metal coordination (e.g., Dimroth rearrangement observed in related tetrazole derivatives)
  • Microwave-assisted synthesis to accelerate reaction times and improve yields, though less commonly reported for this specific compound

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
Hydrothermal cycloaddition 5-cyanoisophthalic acid + sodium azide 100–200 °C, sealed vessel, 12–48 h High yield, straightforward Requires autoclave, longer times
Solvothermal synthesis Same as above, with DMF solvent Similar temp, organic solvent Better solubility, crystallinity Use of organic solvents
In situ ligand formation in MOFs Amino-tetrazole derivatives under solvothermal 120–180 °C, metal salts present One-pot MOF formation Complex reaction mixture
Microwave-assisted synthesis Similar to hydrothermal Shorter times, controlled heating Rapid synthesis Less documented for this compound

Research Findings and Analysis

  • The hydrothermal synthesis of this compound is reproducible and scalable, yielding a ligand capable of forming stable coordination polymers with metals such as Zn, Cd, and Mn.
  • Reaction conditions such as temperature, solvent composition, and azide excess critically influence product purity and yield.
  • The tetrazole ring formation is confirmed by spectroscopic methods (IR, NMR) and crystallographic analysis.
  • The compound's ability to coordinate metal ions is directly linked to the successful formation of the tetrazole ring during synthesis.
  • Studies have shown that subtle modifications in synthetic parameters can tune the ligand's properties, impacting the topology and functionality of derived MOFs.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Synthesis and Structural Characteristics

5-(1H-tetrazol-1-yl)isophthalic acid serves as an effective ligand in the synthesis of various metal-organic frameworks. These frameworks exhibit diverse structural characteristics, which can be tailored through the choice of metal ions and synthetic conditions. For instance, coordination polymers synthesized with this ligand have been characterized by their unique three-dimensional frameworks and luminescent properties.

Notable Examples

  • Zinc(II) Coordination Architectures : Research has shown that zinc(II) complexes formed with this compound display luminescent properties, making them suitable for applications in optoelectronics . The synthesis of these frameworks often involves hydrothermal methods, yielding materials with distinct photophysical characteristics .
  • Cobalt(II) Complexes : Another study highlighted the formation of cobalt-based MOFs using this ligand, which demonstrated significant magnetic interactions alongside luminescence . These materials are particularly promising for applications in magnetic storage and advanced materials science.

Luminescent Materials

The luminescent properties of this compound have been extensively studied, revealing its potential use in various photonic applications. The intense photoluminescence observed in several metal complexes indicates that these materials could be utilized in sensors, light-emitting devices, and display technologies.

Case Studies

  • Photoluminescence Properties : A study reported that certain MOFs containing this ligand exhibited strong luminescence at room temperature, which is advantageous for solid-state lighting applications . The ability to fine-tune the luminescent properties through structural modifications presents opportunities for developing tailored photonic devices.

Biomedical Applications

Emerging research suggests that this compound may have potential applications in biomedical fields, particularly in drug delivery systems and diagnostic imaging.

Potential Uses

  • Drug Delivery Systems : The incorporation of this compound into polymer matrices could enhance the controlled release of therapeutic agents due to its ability to form stable complexes with various drugs . This capability is crucial for developing effective drug delivery platforms that improve bioavailability and reduce side effects.
  • Diagnostic Imaging : The luminescent properties of metal complexes derived from this ligand could also be harnessed for imaging applications. The ability to emit light under specific conditions makes these compounds suitable candidates for use in fluorescence-based imaging techniques.

Summary Table of Applications

Application AreaDescriptionKey Findings
Metal-Organic FrameworksSynthesis of diverse coordination polymersUnique structural characteristics; tunable properties
Luminescent MaterialsStrong photoluminescence for optoelectronic applicationsPotential for sensors and light-emitting devices
Biomedical ApplicationsPossible use in drug delivery systems and diagnostic imagingEnhanced drug release; suitable for fluorescence imaging

Mechanism of Action

The mechanism by which 5-(1H-tetrazol-1-yl)isophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties such as luminescence and magnetism, which are attributed to the electronic interactions between the metal ions and the tetrazole-isophthalic acid ligand. The molecular targets and pathways involved include the formation of metal-ligand bonds and the stabilization of specific coordination geometries.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 5-(1H-tetrazol-1-yl)isophthalic acid with analogous triazole and pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Solubility* Thermostability (°C) Key Features
This compound C₉H₆N₄O₄ 234.17 Moderate in DMSO >250 High nitrogen content, strong coordination
5-(1H-1,2,3-Triazol-5-yl)isophthalic acid C₁₀H₇N₃O₄ 233.18 High in water/DMF ~200 Versatile ligand for metallogels
5-(1H-1,2,4-Triazol-1-yl)isophthalic acid C₁₀H₇N₃O₄ 233.18 Low in water ~180 Limited applications reported
5-(1H-Pyrazol-4-yl)isophthalic acid C₁₀H₇N₂O₄ 219.17 High in ethanol >220 Pyrazole’s dual N-sites enhance acidity

*Solubility data inferred from supplier specifications .

Key Observations :

  • Nitrogen Content : Tetrazole derivatives exhibit higher nitrogen density, favoring explosive applications and strong metal coordination .
  • Thermal Stability : Tetrazole and pyrazole derivatives outperform triazoles, likely due to stronger aromatic stabilization .
  • Solubility : Triazole variants show better aqueous solubility, making them preferable for solution-phase synthesis .

Functional and Application-Based Differences

Coordination Chemistry and MOFs
  • This compound : Forms rigid MOFs with lanthanides for luminescent sensing applications. The tetrazole’s four nitrogen atoms enable diverse coordination geometries .
  • 5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid : Used in supramolecular metallogels with Zn²⁺ and Cu²⁺, exhibiting stimuli-responsive behavior . The triazole’s three nitrogen atoms allow dynamic hydrogen bonding .
  • 5-(1H-Pyrazol-4-yl)isophthalic Acid: Limited MOF studies, but pyrazole’s acidity may favor proton-conductive materials .
Bioisosterism and Medicinal Chemistry
  • Tetrazole derivatives are bioisosteres for carboxylic acids, improving metabolic stability in drug candidates . Triazole analogs are less explored in this context but show promise in click chemistry .

Biological Activity

5-(1H-tetrazol-1-yl)isophthalic acid (CAS No. 207730-78-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a tetrazole ring, which is known for its pharmacological properties. The structural formula can be represented as follows:

C10H7N5O4\text{C}_{10}\text{H}_{7}\text{N}_{5}\text{O}_{4}

The compound exhibits both acidic and basic properties due to the carboxylic acid groups and the tetrazole moiety, which can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Receptor Modulation : It has been identified as a potential antagonist for G protein-coupled receptors (GPCRs), particularly the P2Y2 receptor, which plays a crucial role in various physiological processes including inflammation and cell signaling .
  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival .

Antimicrobial Activity

A series of studies have evaluated the antibacterial and antifungal activities of this compound. The results indicate moderate to significant activity against several pathogens:

PathogenActivity Level
Escherichia coliModerate
Staphylococcus aureusSignificant
Candida albicansModerate
Pseudomonas aeruginosaSignificant

These findings were established using methods such as the agar-well diffusion technique, where the compound's efficacy was measured against standard strains .

Case Study: Antagonistic Properties

In a notable study, this compound was tested for its antagonistic effects on ATP-induced mucin secretion in human bronchial epithelial cells. The compound demonstrated a concentration-dependent inhibition at a 10 μM concentration, highlighting its potential as a therapeutic agent in respiratory conditions .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Coordination Chemistry

Research has also explored the coordination chemistry of this compound with transition metals, leading to the formation of metal-organic frameworks (MOFs). These complexes exhibit enhanced luminescent properties and potential applications in drug delivery systems .

Q & A

Basic: What are the common synthetic routes for 5-(1H-tetrazol-1-yl)isophthalic acid, and how can reaction conditions be optimized for high yield?

The synthesis typically involves hydrothermal reactions or acid-base-mediated ligand deprotection . For example, dissolving a triazole-substituted precursor in 15% NaOH at room temperature, followed by acidification with HCl, yields the ligand as a pale white solid (>99% yield) after filtration and washing . Key optimization factors include:

  • Reaction time : Prolonged stirring (≥2 hours) ensures complete deprotonation.
  • Temperature : Controlled acidification at low temperatures prevents byproduct formation.
  • Purification : Cold water and acetone washes minimize impurities .

Basic: What spectroscopic and analytical techniques are essential for characterizing the purity and structure of this compound?

Critical techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm proton environments and carboxyl/tetrazole group integration (e.g., δ 8.43 ppm for aromatic protons in DMSO-d6) .
  • Single-crystal X-ray diffraction (SCXRD) : Resolves coordination modes and ligand geometry in metal-organic frameworks (MOFs) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability up to 270°C, crucial for applications in high-temperature synthesis .
  • Powder XRD : Monitors phase purity and crystallinity during ligand synthesis .

Advanced: How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs), and what factors influence their emission properties?

The ligand’s tetrazole and carboxylate groups enable diverse coordination modes with d-block metals, forming luminescent MOFs. For example:

  • Zn(II)-MOFs : Exhibit strong blue emission (λ~450 nm) due to ligand-centered transitions, modulated by metal-to-ligand charge transfer (MLCT) .
  • Cu(II)-MOFs : Show quenched luminescence in the presence of nitroaromatics, enabling explosive sensing .
    Key factors :
  • Metal ion choice : Zn(II) enhances luminescence; Cu(II) introduces redox activity.
  • Ligand rigidity : Conjugation between tetrazole and carboxylate groups stabilizes excited states .

Advanced: What strategies are effective in modifying the ligand structure of this compound to enhance gas adsorption selectivity in MOFs?

Isosteric substitution and functional group tuning improve gas affinity:

  • Triazole vs. tetrazole substitution : Replacing 1,2,4-triazole with 1H-tetrazole increases polarizability, enhancing CO2_2 adsorption enthalpy (e.g., from 25 kJ/mol to 32 kJ/mol) .
  • Pore surface polarization : Introducing uncoordinated nitrogen atoms via pyridyl or pyrimidyl substituents boosts CO2_2/N2_2 selectivity (e.g., NJU-Bai7 MOF achieves 45:1 selectivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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